molecular formula C10H10O B109043 1-Naphthalenol, 7,8-dihydro- CAS No. 51927-48-1

1-Naphthalenol, 7,8-dihydro-

Cat. No. B109043
CAS RN: 51927-48-1
M. Wt: 146.19 g/mol
InChI Key: GUNUOUOMYPMVSK-UHFFFAOYSA-N
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Description

1-Naphthalenol, 7,8-dihydro- is a chemical compound that originates from naphthalene, the primary constituent of mothballs . As with other variations of naphthalene, it is a polycyclic aromatic hydrocarbon. The 7,8-dihydro- specification refers to the two added hydrogen atoms on the 7th and 8th carbon in the naphthalene structure .


Molecular Structure Analysis

The molecular structure of 1-Naphthalenol, 7,8-dihydro- is characterized by the presence of a naphthalene core with two added hydrogen atoms on the 7th and 8th carbon . The molecular formula is C10H10O .


Physical And Chemical Properties Analysis

The molecular weight of 1-Naphthalenol, 7,8-dihydro- is 146.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is characterized by a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Synthesis and Evaluation Against Cancer Cells

Research by Zhang et al. (2015) involved the synthesis of several derivatives of (1S)-1,2-dihydro-1-naphthalenol and evaluated them against the human pancreatic adenocarcinoma cell line PANC-1 under different conditions. One derivative, the tert-butyldiphenylsilyl protected homoallylic alcohol (S)-8, displayed selective cytotoxicity against PANC-1 cells under nutrient-deprived conditions, suggesting its potential as a lead structure for designing anti-pancreatic cancer agents (Zhang et al., 2015).

Structural Chemistry and Phosphenium Formation

Kilian et al. (2006) investigated the special peri-geometry of rigid naphthalene-1,8-diyl backbone in the formation of phosphenium, leading to the discovery of triphosphenium iodide and other complex products featuring the 1,2-dihydro-1,2-diphosphaacenaphthylene motif. This study highlights the intricate structural possibilities and reactivities provided by the naphthalene framework (Kilian et al., 2006).

Applications in Material and Supramolecular Science

Bhosale et al. (2016) and (2008) have explored the wide-ranging applications of naphthalene diimides (NDIs), including their use in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, catalysis, and potential medicinal applications. NDIs have shown promise in areas such as artificial photosynthesis and solar cell technology, underscoring their versatility and potential for future innovations (Bhosale et al., 2016); (Bhosale et al., 2008).

Antitubercular Agents

Kantevari et al. (2011) achieved the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, demonstrating significant antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of naphthalene derivatives in developing new antitubercular agents (Kantevari et al., 2011).

Environmental Biotechnology

Di Gennaro et al. (2006) optimized the process parameters for the bioconversion of naphthalene to its 1,2-dihydro-1,2-dihydroxy derivative using Pseudomonas fluorescens N3 dioxygenase. This study contributes to the field of environmental biotechnology by enhancing the efficiency of naphthalene degradation, which is crucial for the bioremediation of contaminated sites (Di Gennaro et al., 2006).

Safety And Hazards

Safety data sheets suggest that 1-Naphthalenol, 7,8-dihydro- should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of exposure, immediate medical attention is advised .

Future Directions

While specific future directions for 1-Naphthalenol, 7,8-dihydro- are not mentioned in the search results, it’s worth noting that naphthalene derivatives have diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, suggesting potential future applications in these fields .

properties

IUPAC Name

7,8-dihydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7,11H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNUOUOMYPMVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenol, 7,8-dihydro-

CAS RN

51927-48-1
Record name 7,8-Dihydronaphthalen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051927481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-DIHYDRONAPHTHALEN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8M711A3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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